molecular formula C16H29NO2 B1434069 N-Boc-1-allyl-1-aminocyclooctane CAS No. 1335042-78-8

N-Boc-1-allyl-1-aminocyclooctane

Cat. No.: B1434069
CAS No.: 1335042-78-8
M. Wt: 267.41 g/mol
InChI Key: XHJPMGXLNWXHHS-UHFFFAOYSA-N
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Description

N-Boc-1-allyl-1-aminocyclooctane is a cyclic amine that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is commonly used in drug development, manufacturing processes, and pollution management.

Scientific Research Applications

N-Boc-1-allyl-1-aminocyclooctane has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in manufacturing processes and pollution management.

Mechanism of Action

Target of Action

N-Boc-1-allyl-1-aminocyclooctane is a compound that primarily targets the amino group in various compounds, including natural products, amino acids, and peptides . The amino group is a key functionality present in these compounds, and there is an emergent need for its masking and demasking in forward synthesis .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection. This involves the use of the tert-butyloxycarbonyl (Boc) group, one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This process is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the protection and deprotection of amino groups. This is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The Boc group is easily introduced and readily removed under a variety of conditions , affecting the synthesis pathway of various biomolecules.

Pharmacokinetics

The compound’s molecular weight of 26741 g/mol may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the selective protection of the amino group in various compounds. This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with its targets takes place under room temperature conditions . Additionally, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection process .

Safety and Hazards

The safety data sheet for N-Boc protected compounds suggests that they can cause serious eye irritation and can be harmful if swallowed . It is recommended to use personal protective equipment as required and ensure adequate ventilation .

Future Directions

The development of a novel efficient amide formation procedure is a highly attractive area of research . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Biochemical Analysis

Biochemical Properties

N-Boc-1-allyl-1-aminocyclooctane plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group, which is a common protecting group in organic synthesis. The deprotection process can be achieved using various reagents, such as oxalyl chloride, trifluoroacetic acid, and catalytic amounts of iodine . These interactions are essential for the synthesis of peptides and other complex molecules, as they allow for the selective formation of bonds while minimizing competing reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a valuable tool in drug development and therapeutic applications. For example, the deprotection of the N-Boc group can lead to the formation of free amines, which can interact with cellular receptors and enzymes, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, the deprotection of the N-Boc group by oxalyl chloride results in the formation of a free amine, which can then participate in further biochemical reactions . This process is essential for the synthesis of peptides and other complex molecules, as it allows for the selective formation of bonds while minimizing competing reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the deprotection of the N-Boc group can occur under mild conditions, with reactions taking place at room temperature for 1-4 hours and yields up to 90% . These findings suggest that this compound is a stable and effective compound for use in biochemical research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the deprotection of the N-Boc group. This process requires the use of specific enzymes and cofactors, such as oxalyl chloride and trifluoroacetic acid . The compound’s interactions with these enzymes and cofactors are essential for its role in biochemical reactions and the synthesis of complex molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, thereby influencing its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in therapeutic and industrial applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, making it a valuable tool for studying cellular processes and developing new therapeutic strategies . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and applications.

Preparation Methods

The synthesis of N-Boc-1-allyl-1-aminocyclooctane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

    Formation of the cyclic amine: Starting from a suitable cyclooctane derivative, the amine group is introduced through a series of reactions.

    Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the allyl group: The allyl group is introduced through a substitution reaction, typically using allyl bromide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Boc-1-allyl-1-aminocyclooctane undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The compound can be reduced to form the corresponding saturated amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions include epoxides, alcohols, and free amines.

Comparison with Similar Compounds

N-Boc-1-allyl-1-aminocyclooctane can be compared with other similar compounds such as:

    N-Boc-1-aminocyclooctane: Lacks the allyl group, making it less versatile in certain reactions.

    N-Boc-1-allyl-1-aminocyclohexane: Has a smaller ring size, which affects its chemical reactivity and steric properties.

    N-Cbz-1-allyl-1-aminocyclooctane: Uses a different protecting group (carbobenzyloxy), which can influence its stability and reactivity.

This compound is unique due to its combination of the Boc protecting group and the allyl substituent, providing a balance of stability and reactivity that is valuable in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJPMGXLNWXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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